molecular formula C13H21NO B13014757 (2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol

(2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol

Cat. No.: B13014757
M. Wt: 207.31 g/mol
InChI Key: YEGLJTBUJZHJCW-LBPRGKRZSA-N
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Description

(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol is a chiral amino alcohol with a tert-butyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and a chiral amine.

    Reductive Amination: The key step involves the reductive amination of 4-tert-butylbenzaldehyde with a chiral amine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(tert-butyl)benzaldehyde or 4-(tert-butyl)acetophenone.

    Reduction: Formation of 4-(tert-butyl)phenethylamine.

    Substitution: Formation of tosylated derivatives.

Scientific Research Applications

(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a ligand in asymmetric catalysis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may participate in pathways related to neurotransmission, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.

    2-Amino-3-phenylpropan-1-ol: Lacks the tert-butyl group, resulting in different reactivity and applications.

    2-Amino-3-(4-methylphenyl)propan-1-ol: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.

Uniqueness

(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and interactions with molecular targets. This makes it a valuable compound in asymmetric synthesis and pharmaceutical development.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(2S)-2-amino-3-(4-tert-butylphenyl)propan-1-ol

InChI

InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)8-12(14)9-15/h4-7,12,15H,8-9,14H2,1-3H3/t12-/m0/s1

InChI Key

YEGLJTBUJZHJCW-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@H](CO)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CO)N

Origin of Product

United States

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